
12-(p-Nitrostyryl)benz(a)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(p-Nitrostyryl)benz(a)acridine: is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of acridine derivatives, which are known for their applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 12-(p-Nitrostyryl)benz(a)acridine typically involves multi-step organic reactions. One common method includes the condensation of benz(a)acridine with p-nitrostyrene under specific conditions to form the desired compound .
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial in these processes .
Chemical Reactions Analysis
Types of Reactions: : 12-(p-Nitrostyryl)benz(a)acridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: : In chemistry, 12-(p-Nitrostyryl)benz(a)acridine is used as a precursor for synthesizing other complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Biology: : In biological research, this compound is studied for its potential interactions with DNA and proteins. Its ability to intercalate with DNA makes it a candidate for developing new therapeutic agents .
Medicine: : In medicine, this compound is explored for its potential anticancer properties. Its interactions with cellular components are of particular interest for developing new cancer treatments .
Industry: : Industrial applications include its use in the development of dyes and pigments due to its vibrant color properties. It is also used in the production of certain polymers and materials .
Mechanism of Action
The mechanism by which 12-(p-Nitrostyryl)benz(a)acridine exerts its effects involves its interaction with molecular targets such as DNA and proteins. It can intercalate with DNA, disrupting its normal function and potentially leading to cell death. This property is particularly useful in developing anticancer agents .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other acridine derivatives such as 9-aminoacridine and acridine orange .
Uniqueness: : What sets 12-(p-Nitrostyryl)benz(a)acridine apart is its nitrostyryl group, which imparts unique chemical and biological properties. This group enhances its ability to interact with biological molecules and makes it a more potent candidate for various applications .
Properties
CAS No. |
22188-15-4 |
|---|---|
Molecular Formula |
C25H16N2O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
12-[2-(4-nitrophenyl)ethenyl]benzo[a]acridine |
InChI |
InChI=1S/C25H16N2O2/c28-27(29)19-13-9-17(10-14-19)11-15-22-21-7-3-4-8-23(21)26-24-16-12-18-5-1-2-6-20(18)25(22)24/h1-16H |
InChI Key |
XZOCFJCFJCFPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


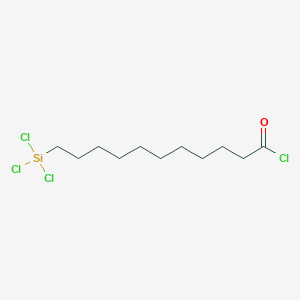

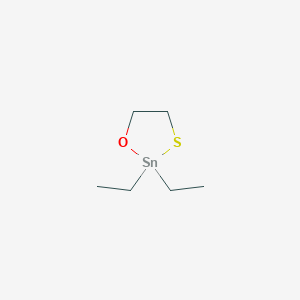
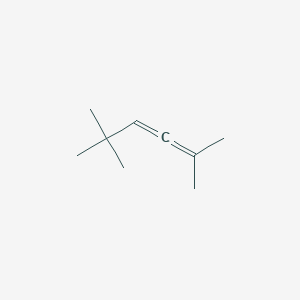
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
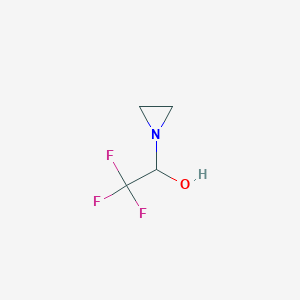
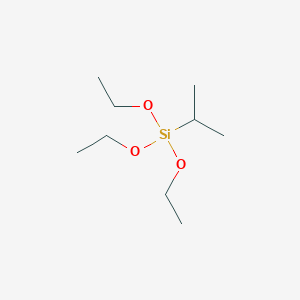
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)




